(R)-3,4-Dcpg
CAS No.: 201730-10-1
Cat. No.: VC0004218
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201730-10-1 |
---|---|
Molecular Formula | C10H9NO6 |
Molecular Weight | 239.18 g/mol |
IUPAC Name | 4-[(R)-amino(carboxy)methyl]phthalic acid |
Standard InChI | InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1 |
Standard InChI Key | IJVMOGKBEVRBPP-SSDOTTSWSA-N |
Isomeric SMILES | C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O |
SMILES | C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(R)-3,4-DCPG belongs to the phenylglycine derivative family, characterized by a benzene ring substituted with two carboxyl groups at positions 3 and 4 and an amino-carboxymethyl side chain. Its stereochemistry is defined by the R-configuration at the chiral center, which distinguishes it from its S-enantiomer. The canonical SMILES notation for (R)-3,4-DCPG is , reflecting its carboxylic acid functionalities and stereospecific arrangement .
Table 1: Key Chemical Identifiers of (R)-3,4-DCPG
Property | Value | Source |
---|---|---|
CAS Number | 201730-10-1 | |
PubChem CID | 3313698 | |
Molecular Formula | ||
Molecular Weight | 239.18 g/mol | |
Solubility | 100 mM in water | |
Storage Conditions | Desiccate at room temperature |
Synthesis and Stability
(R)-3,4-DCPG is synthesized via stereoselective methods to ensure enantiomeric purity ≥96% . Its stability in aqueous solutions is pH-dependent, with optimal storage at -20°C to prevent degradation. Repeated freeze-thaw cycles are discouraged, as they may compromise structural integrity .
Biological Activity and Mechanism of Action
AMPA Receptor Antagonism
(R)-3,4-DCPG exhibits high affinity for AMPA receptors, non-competitively inhibiting ion flux by binding to the allosteric modulator site. This action reduces excitatory postsynaptic potentials, making it a valuable probe for studying synaptic plasticity and excitotoxicity . Notably, its R-enantiomer shows negligible activity at kainate receptors and only weak antagonism at N-methyl-D-aspartate (NMDA) receptors, ensuring selectivity for AMPA subtypes .
Enantiomer-Specific Pharmacodynamics
The pharmacological profile of (R)-3,4-DCPG contrasts sharply with its S-enantiomer. While (R)-3,4-DCPG primarily targets AMPA receptors, (S)-3,4-DCPG acts as a potent agonist for metabotropic glutamate receptor 8 (mGlu8), with an EC of 31 nM . This enantiomeric divergence underscores the importance of stereochemistry in glutamate receptor modulation.
Table 2: Comparative Activity of (R)- and (S)-3,4-DCPG
Parameter | (R)-3,4-DCPG | (S)-3,4-DCPG |
---|---|---|
Primary Target | AMPA receptors | mGlu8 receptors |
Activity Type | Antagonist | Agonist |
EC/IC | 1.3–391 μM (AMPA) | 31 nM (mGlu8) |
Secondary Targets | Weak NMDA antagonism | Group II/III mGlu receptors |
Pharmacological and Behavioral Effects
Anticonvulsant Properties
Racemic (RS)-3,4-DCPG demonstrates potent anticonvulsant effects in vivo, surpassing the efficacy of either enantiomer alone by 30- to 100-fold . This synergism suggests that combined AMPA antagonism (via the R-form) and mGlu8 activation (via the S-form) may modulate seizure thresholds through complementary pathways.
Recent Advances and Future Directions
Recent updates to PubChem (2025) have expanded the structural and bibliographic data on (R)-3,4-DCPG, facilitating computational modeling and drug design . Ongoing research aims to elucidate its pharmacokinetics and assess its efficacy in combinatorial therapies for refractory epilepsy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume